molecular formula C24H72Cl2MnN12O17P6 B14659543 Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate CAS No. 38668-83-6

Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate

Cat. No.: B14659543
CAS No.: 38668-83-6
M. Wt: 1112.6 g/mol
InChI Key: NMYUTGQGPULNOG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is a coordination compound with the chemical formula Mn(OMPA)₃(ClO₄)₂. This compound is known for its unique electronic structure and has been studied for its absorption, emission, and excitation spectra . The compound features manganese in the +2 oxidation state, coordinated by three octamethylpyrophosphoramide ligands and two perchlorate anions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate typically involves the reaction of manganese(II) salts with octamethylpyrophosphoramide in the presence of perchlorate anions. The reaction is usually carried out in a suitable solvent such as methanol or acetonitrile under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like water, methanol, or acetonitrile under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while reduction reactions may produce manganese(0) or manganese(I) species .

Scientific Research Applications

Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate exerts its effects involves its interaction with various molecular targets. The manganese center can participate in redox reactions, influencing the activity of enzymes and other biological molecules. The octamethylpyrophosphoramide ligands provide stability and solubility to the complex, facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is unique due to its specific ligand environment, which imparts distinct electronic and spectroscopic properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment that influences the compound’s reactivity and stability .

Properties

CAS No.

38668-83-6

Molecular Formula

C24H72Cl2MnN12O17P6

Molecular Weight

1112.6 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;manganese(2+);diperchlorate

InChI

InChI=1S/3C8H24N4O3P2.2ClHO4.Mn/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;2*2-1(3,4)5;/h3*1-8H3;2*(H,2,3,4,5);/q;;;;;+2/p-2

InChI Key

NMYUTGQGPULNOG-UHFFFAOYSA-L

Canonical SMILES

CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.